molecular formula C10H12N2O B8793857 2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole CAS No. 61161-41-9

2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole

Cat. No. B8793857
Key on ui cas rn: 61161-41-9
M. Wt: 176.21 g/mol
InChI Key: CMHJEZLVLXJYQT-UHFFFAOYSA-N
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Patent
US08541595B2

Procedure details

To a solution of 3-methoxybenzaldehyde (0.895 ml) in t-BuOH (30 ml) was added ethylenediamine (0.546 ml) at room temperature. After 30 min K2CO3 (3.05 g) and I2 (2.330 g) were added then the mixture was heated to 70° C. After 4 h the mixture was diluted with saturated aqueous Na2SO3 and extracted with CHCl3 (3×). The combined organic layers were dried (Na2SO4), filtered, and concentrated. Flash column chromatography (gradient, 0-10% MeOH/CHCl3 saturated with NH3) gave 2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole as a pale yellow oil which solidified under vacuum (1.05 g): 1H-NMR (500 MHz, CDCl3) δ 7.38 (m, 2 H), 7.32 (t, J=8.3 Hz, 1 H), 7.01 (m, 1 H), 6.90 (br, 1 H), 3.78 (s, 3 H), 3.59 (br, 2 H), 2.50 (t, J=1.71 Hz, 2 H).
Quantity
0.895 mL
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[CH2:11]([NH2:14])[CH2:12][NH2:13].C([O-])([O-])=O.[K+].[K+].II>CC(O)(C)C.[O-]S([O-])=O.[Na+].[Na+]>[NH3:13].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[NH:13][CH2:12][CH2:11][N:14]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.895 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
0.546 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.33 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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